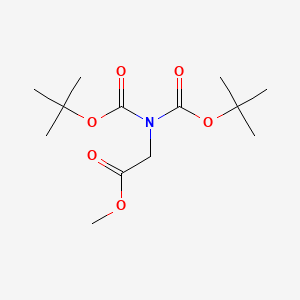

Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate” is a chemical compound with the IUPAC name methyl [(tert-butoxycarbonyl)(methyl)amino]acetate . It has a molecular weight of 203.24 . The compound is typically stored in a refrigerator and is available in a colorless to yellow liquid form .

Synthesis Analysis

The synthesis of this compound involves the use of 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is stirred for 6 hours at 0° C, then quenched with water and extracted with dichloromethane . The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure . The residue is then purified by silica gel column chromatography to yield the desired compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 . This indicates the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms in the molecule .Physical and Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate has applications in the synthesis of complex molecules. Imamoto et al. (2012) explored its use in the preparation of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, which is crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Analytical Chemistry

In analytical chemistry, S. Ehrlich-Rogozinski (1974) demonstrated the use of the tert-butyloxycarbonyl group, a component of this compound, in the quantitative cleavage from N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).

Polymer Science

In the field of polymer science, Gao et al. (2003) utilized the compound in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of materials with unique properties (Gao et al., 2003).

Peptide Synthesis

Janez Baš et al. (2001) discussed its role in the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, highlighting its importance in peptide synthesis (Baš et al., 2001).

Ring-Opening Metathesis Polymerization

Sutthira Sutthasupa et al. (2007) explored its application in ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers (Sutthasupa et al., 2007).

Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

V. Constantinou-Kokotou et al. (2001) used it in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its utility in producing diverse amino acids (Constantinou-Kokotou et al., 2001).

Structural Characterization

K. Ejsmont et al. (2007) employed the compound in the structural characterization of peptides, showcasing its role in understanding peptide structures (Ejsmont et al., 2007).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under mildly acidic conditions , which might play a role in the compound’s interaction with its targets.

Biochemical Pathways

The compound’s role in biochemical pathways might be related to its potential ability to release protected amines under certain conditions .

Propiedades

IUPAC Name |

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-10(16)14(8-9(15)18-7)11(17)20-13(4,5)6/h8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEGTNCZWQLGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

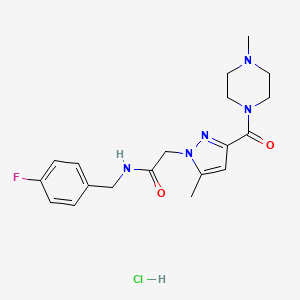

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)

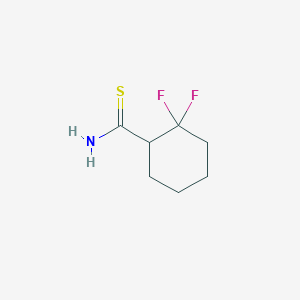

![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)

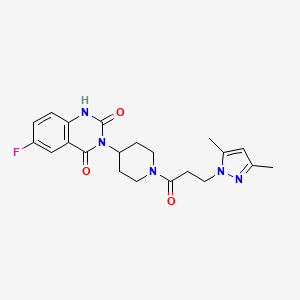

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)